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Compound of Interest

Compound Name: Descarboxyl Levofloxacin

CAS No.: 178964-53-9

Cat. No.: B1670107

Get Quote

In the landscape of pharmaceutical development, the safety and purity of an active

pharmaceutical ingredient (API) are paramount. While the therapeutic efficacy of a drug like

levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is well-established, the impurities that

arise during its synthesis or degradation present a unique challenge.[1][2] These compounds,

which offer no therapeutic benefit, necessitate a rigorous toxicological evaluation to ensure

patient safety.[3][4] Descarboxyl levofloxacin is one such process-related impurity of

levofloxacin.[5] Its toxicological profile, particularly its potential for genotoxicity, is a critical

consideration for drug manufacturers and regulatory bodies. This guide provides a

comprehensive technical overview of the known toxicological data for descarboxyl
levofloxacin, synthesizes the rationale behind the chosen testing strategies, and presents

detailed methodologies for key assays, adhering to the principles of scientific integrity and

validation.

Section 1: Physicochemical Profile and Metabolic
Context
Understanding the toxicology of an impurity begins with its structure and its relationship to the

parent API.
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1.1. Structural Comparison: Levofloxacin vs. Descarboxyl Levofloxacin

Levofloxacin's antibacterial activity is intrinsically linked to its chemical structure, specifically the

carboxylic acid group at the C-3 position, which is crucial for its interaction with bacterial DNA

gyrase and topoisomerase IV.[6] Descarboxyl levofloxacin, as its name implies, lacks this

critical functional group. This single structural modification dramatically alters its

physicochemical properties and, consequently, its biological activity. While levofloxacin is a

potent antibacterial agent, the removal of the carboxyl group eliminates this intended activity.

1.2. Origin: A Process Impurity, Not a Metabolite

The pharmacokinetic profile of levofloxacin in humans is characterized by minimal metabolism;

approximately 87% of the drug is excreted unchanged in the urine.[1][7][8] This indicates that

descarboxyl levofloxacin is not a significant human metabolite. Instead, it is classified as a

process-related impurity, likely formed during the manufacturing of levofloxacin or as a

degradation product. This distinction is crucial, as the safety assessment of a process impurity

is governed by stringent regulatory standards, such as the ICH Q3A/Q3B guidelines, which set

limits for their acceptable levels in the final drug product.[5]

Section 2: Genotoxicity Assessment: A Primary
Safety Endpoint
Genotoxicity—the potential for a substance to damage DNA—is a primary concern for any non-

therapeutic compound introduced into the body.[9] The evaluation of descarboxyl
levofloxacin has therefore centered on a tiered approach involving computational and in vitro

assays.

2.1. In Silico Prediction: The Structural Alert

The initial step in a modern genotoxicity assessment often involves in silico analysis using

Structure-Activity Relationship (SAR) software. For descarboxyl levofloxacin, predictive

software like Derek for Windows identified a potential toxicological flag.[3][5]

The Finding: The quinoline ring system, a core component of the fluoroquinolone class, is

recognized as a "structural alert" for mutagenicity.[5]
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Causality and Rationale: SAR software contains databases of chemical substructures known

to be associated with specific toxicities. The presence of a structural alert does not confirm

toxicity but serves as a hypothesis-generating tool. It indicates that the molecule contains a

feature that has been linked to genotoxicity in other compounds, thereby mandating further

biological testing to confirm or refute this potential. This predictive approach is a cornerstone

of modern toxicology, enabling resource-efficient screening and prioritization of compounds

for further investigation.

2.2. In Vitro Mutagenicity: Bacterial Reverse Mutation (Ames) Assay

The most widely used initial test for mutagenicity is the Ames test, which assesses a chemical's

ability to induce mutations in various strains of Salmonella typhimurium.[3][5]

Principle of the Assay: The tester strains are auxotrophic, meaning they cannot synthesize

the amino acid histidine and will not grow on a histidine-free medium. A mutagenic substance

can cause a reverse mutation, restoring the gene's function and allowing the bacteria to

synthesize histidine and form colonies. The assay is conducted with and without a metabolic

activation system (S-9 mix), an extract of rodent liver enzymes, to mimic mammalian

metabolism and detect chemicals that become mutagenic only after being metabolized.[3]

Experimental Findings: In a modified Ames test using four different tester strains (TA97,

TA98, TA100, and TA102), descarboxyl levofloxacin was found to be non-mutagenic at

concentrations up to 500 μ g/plate , both with and without S-9 metabolic activation.[3] The

absence of a significant increase in revertant colonies compared to the negative control led

to the conclusion that the substance does not cause point mutations under the conditions of

the assay.[5]

Workflow: Bacterial Reverse Mutation (Ames)
Assay```dot
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Caption: Workflow for the in vitro chromosomal aberration assay.
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Protocol: Chromosomal Aberration Assay in CHL Cells
Cell Seeding: Seed Chinese Hamster Lung (CHL) cells into culture flasks or plates and

incubate until they reach approximately 50-60% confluency.

Exposure: Remove the culture medium and add medium containing various concentrations

of descarboxyl levofloxacin (e.g., 250, 500, 1000 µg/mL), solvent control, and positive

controls. For metabolic activation, a short exposure (e.g., 3-6 hours) with S-9 mix is used.

For non-activation, a longer exposure (e.g., 24 hours) is typical.

Recovery: After the exposure period, wash the cells with buffer and add fresh culture

medium.

Mitotic Arrest: Approximately 1.5 to 2 cell cycles after the beginning of treatment, add a

mitotic inhibitor (e.g., colcemid) to the culture medium and incubate for 2-3 hours to

accumulate cells in metaphase.

Harvesting: Detach the cells using trypsin-EDTA. Centrifuge the cell suspension and

resuspend the pellet in a hypotonic solution (e.g., 75 mM KCl) for 20 minutes to swell the

cells and disperse the chromosomes. [5]6. Fixation: Centrifuge the cells again and fix them

using a freshly prepared, ice-cold fixative (e.g., 3:1 methanol:glacial acetic acid). Repeat the

fixation step 2-3 times.

Slide Preparation: Resuspend the final cell pellet in a small volume of fixative. Drop the cell

suspension onto clean, cold, wet microscope slides and allow them to air dry.

Staining and Analysis: Stain the slides with Giemsa solution. Using a light microscope,

analyze at least 100 well-spread metaphases per concentration for structural aberrations

(e.g., chromatid and chromosome breaks, exchanges, rings).

2.4. Summary of Genotoxicity Data and Regulatory Interpretation

The collective evidence from the genotoxicity testing battery provides a clear picture for risk

assessment.
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Assay Type
Test
System

Metabolic
Activation
(S9)

Concentrati
on Range

Result Reference

In Silico

Analysis

Derek for

Windows
N/A N/A

Positive

(Structural

Alert)

[3][5]

Ames Test

S.

typhimurium

TA97, 98,

100, 102

With &

Without

31.25–500 µ

g/plate
Negative [3][5]

Chromosoma

l Aberration

Chinese

Hamster

Lung (CHL)

Cells

Without
Up to 1000

µg/mL
Negative [5]

Chromosoma

l Aberration

Chinese

Hamster

Lung (CHL)

Cells

With
Up to 1000

µg/mL

Positive (at

1000 µg/mL

only)

[3][5]

Conclusion: Despite the structural alert and the weak positive result in the CA assay at a high

concentration, the overall weight of evidence suggests that descarboxyl levofloxacin is not a

potent genotoxic agent. The negative Ames test is particularly significant. Therefore, it is

generally considered a non-genotoxic impurity. [5]Its acceptable level in the levofloxacin drug

substance is determined by the general ICH guidelines for impurities (Q3A/Q3B), not the more

stringent limits applied to known genotoxic or mutagenic impurities. [5]

Section 3: Cytotoxicity and Other Toxicological
Considerations
While genotoxicity has been the primary focus, a complete toxicological profile requires

consideration of other endpoints.

3.1. Cytotoxicity Profile
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Currently, there is a lack of publicly available data specifically detailing the cytotoxicity of

descarboxyl levofloxacin. However, insights can be drawn from the parent compound and its

analogs.

Inference from Levofloxacin: The parent drug, levofloxacin, has demonstrated cytotoxic

effects on various cell types in vitro, including rat annulus fibrosus cells, where it induces

apoptosis and reduces cell viability. [10]* Impact of the Carboxyl Group: Interestingly, studies

focused on developing new anticancer agents have shown that modifying the C-3 carboxyl

group of levofloxacin can convert it into a potent cytotoxic agent. [6][11]This suggests that

the absence of this group in descarboxyl levofloxacin could lead to a significantly different

cytotoxicity profile, though the exact nature of this difference (whether more or less toxic)

would require direct experimental confirmation.

To address this data gap, standard in vitro cytotoxicity assays would be employed.

Protocol: MTT Cell Viability Assay
Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity, CHO for general

cytotoxicity) into a 96-well plate at a predetermined density and allow cells to adhere

overnight.

Compound Treatment: Treat the cells with a range of concentrations of descarboxyl
levofloxacin for a specified period (e.g., 24, 48, or 72 hours). Include wells for untreated

cells (negative control) and a known cytotoxic agent (positive control).

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial

reductases will convert the yellow MTT into a purple formazan precipitate.

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to

dissolve the formazan crystals.

Measurement: Read the absorbance of each well on a microplate reader at a wavelength of

~570 nm.

Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀

(the concentration that inhibits 50% of cell growth) can be determined from the resulting
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dose-response curve.

3.2. Acute and Systemic Toxicity

No in vivo acute or chronic toxicity studies for descarboxyl levofloxacin are available in the

published literature. This is typical for an impurity that is present at low levels and has been

characterized as non-genotoxic. If higher levels were a concern, standardized OECD guideline

studies for acute oral toxicity would be necessary to determine potential target organs and

establish a safety margin. [12][13]

Conclusion: A Profile Defined by Genotoxicity Data
The toxicological profile of descarboxyl levofloxacin is currently defined almost exclusively by

its genotoxicity assessment. The comprehensive in vitro battery, supported by in silico

modeling, provides a strong basis for its classification as a non-genotoxic impurity. While a

weak clastogenic effect was noted at a high concentration with metabolic activation, this is

outweighed by a negative Ames test and the low expected exposure levels in the final drug

product. Consequently, descarboxyl levofloxacin can be controlled according to standard ICH

Q3A/Q3B limits. While data on cytotoxicity and systemic toxicity are absent, the available

evidence is sufficient to manage the risk posed by this specific impurity within the established

regulatory framework. Further toxicological investigation would only be warranted if

manufacturing changes lead to significantly higher levels of this impurity in the drug substance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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